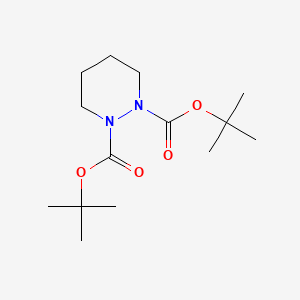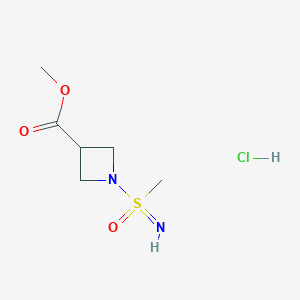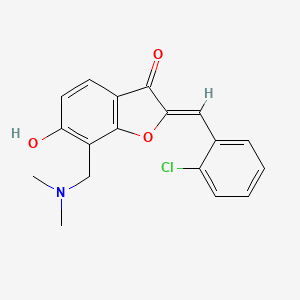
2-(2,4-dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (DCMBI) is a synthetic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a building block for the synthesis of other compounds. DCMBI has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Agricultural Fungicide Delivery Systems
Nanoparticles for Fungicide Delivery : Studies on carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have demonstrated their effectiveness when encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These nanocarriers improve the fungicides' delivery to the target site, enhancing their efficacy while reducing environmental and human toxicity. This innovation offers new strategies for managing plant diseases with benzimidazole derivatives (Campos et al., 2015).
Antiviral Research
Enterovirus Replication Inhibition : The thiazolobenzimidazole derivative TBZE-029 has shown promise as a selective inhibitor against several enteroviruses. This compound targets the viral nonstructural protein 2C, highlighting the potential of benzimidazole derivatives in developing new antiviral therapies (De Palma et al., 2008).
Antimicrobial and Anticancer Agents
Benzimidazole Derivatives as Antimicrobial and Anticancer Compounds : Recent research has synthesized new benzimidazole derivatives exhibiting significant antibacterial and antifungal activities, surpassing some reference drugs. Additionally, certain derivatives have been found to effectively intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial activity. Moreover, benzimidazole compounds have shown promising results in killing various cancer cell lines, underscoring their potential as dual-purpose therapeutic agents (Zhang et al., 2014).
Synthesis and Drug Development
Innovative Synthesis Techniques : Research into benzimidazole derivatives includes developing new synthetic methods for creating compounds with potential pharmaceutical applications. For instance, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been utilized to produce imidazole derivatives, including those with benzimidazole structures. These methods facilitate the development of amino acid mimetics with a C-terminal imidazole, potentially useful in drug development (Zaman et al., 2005).
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2/c1-16-6-8-17(9-7-16)15-27-22-5-3-2-4-21(22)26-23(27)13-11-18-10-12-19(24)14-20(18)25/h2-14H,15H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVVBHMXOWTEBN-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)



![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)